N-(3-fluorobenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide
Overview
Description
N-(3-fluorobenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C17H19FN2O3S2 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.08211298 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluoroalkylidene Analogues of Biomolecules
The synthesis of fluoroaminosulfones derived from piperidine and nucleic bases, followed by their chemical behavior in the modified Julia reaction, offers a straightforward access to a series of new fluorinated biomolecules. These include a potent DPP-II inhibitor and acyclonucleoside analogues as potential enzyme inhibitors, demonstrating the compound's utility in developing new therapeutic agents (Prunier et al., 2013).
Mycobacterium Tuberculosis GyrB Inhibitors
The compound was used as a precursor in designing and synthesizing a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates. These compounds exhibited potent in vitro activity against Mycobacterium tuberculosis GyrB ATPase and demonstrated potential as antituberculosis agents, highlighting the compound's application in addressing infectious diseases (Jeankumar et al., 2013).
Inotropic Activity Evaluation
A series of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides, including derivatives of the compound, were synthesized and evaluated for positive inotropic activity. These derivatives exhibited favorable activity compared with the standard drug, milrinone, indicating the compound's potential in cardiovascular research (Liu et al., 2009).
NOP Receptor Imaging
The compound was developed as a radioligand for the nociceptin/orphanin FQ peptide (NOP) receptor with high affinity and appropriate lipophilicity for PET brain imaging. Its utility in quantifying NOP receptors in the monkey brain and estimating radiation safety profiles based on biodistribution studies underscores its significance in neuroscience research and diagnostic imaging (Kimura et al., 2011).
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S2/c18-15-6-1-4-13(10-15)11-19-17(21)14-5-2-8-20(12-14)25(22,23)16-7-3-9-24-16/h1,3-4,6-7,9-10,14H,2,5,8,11-12H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNOXPJLNGGYKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NCC3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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